2-(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol
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Overview
Description
2-(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with an aldehyde or ketone under acidic conditions to form the benzimidazole core. Subsequent reduction and functionalization steps introduce the tetrahydro structure and the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group may yield benzimidazole-2-carboxylic acid, while reduction may produce tetrahydrobenzimidazole derivatives.
Scientific Research Applications
2-(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Benzimidazole derivatives are known for their pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The ethanol group may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzimidazol-2-yl)ethanol: Lacks the methyl and tetrahydro groups, which may affect its biological activity and solubility.
1-Methyl-2-(1H-benzo[d]imidazol-2-yl)ethanol: Similar structure but without the tetrahydro ring, potentially altering its chemical reactivity and interactions.
2-(1H-Benzimidazol-2-yl)ethanol derivatives: Various derivatives with different substituents on the benzimidazole ring, each with unique properties and applications.
Uniqueness
The presence of the methyl and tetrahydro groups in 2-(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol distinguishes it from other benzimidazole derivatives. These structural features may enhance its stability, solubility, and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H16N2O |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)ethanol |
InChI |
InChI=1S/C10H16N2O/c1-12-9-5-3-2-4-8(9)11-10(12)6-7-13/h13H,2-7H2,1H3 |
InChI Key |
PEJPDHQUNFBDEB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCCC2)N=C1CCO |
Origin of Product |
United States |
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